molecular formula C21H23F2N3O3 B6103357 methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate

Cat. No.: B6103357
M. Wt: 403.4 g/mol
InChI Key: RDNGMAIEXNBGAI-IEZWGBDMSA-N
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Description

Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a difluorophenyl group, and a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the difluorophenyl group and the methylpyridinyl moiety. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S,5R)-5-(2,4-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate
  • Methyl (2S,4S,5R)-5-(2,3-dichlorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties. The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-[(3-methylpyridin-4-yl)methylcarbamoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3/c1-12-10-24-8-7-13(12)11-25-20(27)15-9-17(21(28)29-3)26(2)19(15)14-5-4-6-16(22)18(14)23/h4-8,10,15,17,19H,9,11H2,1-3H3,(H,25,27)/t15-,17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNGMAIEXNBGAI-IEZWGBDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CNC(=O)C2CC(N(C2C3=C(C(=CC=C3)F)F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)CNC(=O)[C@H]2C[C@H](N([C@H]2C3=C(C(=CC=C3)F)F)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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